molecular formula C9H15ClO2 B14402223 5-Butyl-3-chloro-3-methyloxolan-2-one CAS No. 89344-86-5

5-Butyl-3-chloro-3-methyloxolan-2-one

Cat. No.: B14402223
CAS No.: 89344-86-5
M. Wt: 190.67 g/mol
InChI Key: JVHKURAEXWJAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-3-chloro-3-methyloxolan-2-one is an organic compound with the molecular formula C9H15ClO2 It is a derivative of oxolanone, featuring a butyl group, a chlorine atom, and a methyl group attached to the oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-chloro-3-methyloxolan-2-one typically involves the reaction of 3-chloro-3-methyloxolan-2-one with butyl halides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-chloro-3-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

5-Butyl-3-chloro-3-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-3-chloro-3-methyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methyloxolan-2-one: Lacks the butyl group, making it less hydrophobic.

    5-Butyl-3-methyloxolan-2-one: Lacks the chlorine atom, affecting its reactivity.

    5-Butyl-3-chlorooxolan-2-one: Lacks the methyl group, altering its steric properties.

Uniqueness

5-Butyl-3-chloro-3-methyloxolan-2-one is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of chemical reactivity.

Properties

CAS No.

89344-86-5

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

5-butyl-3-chloro-3-methyloxolan-2-one

InChI

InChI=1S/C9H15ClO2/c1-3-4-5-7-6-9(2,10)8(11)12-7/h7H,3-6H2,1-2H3

InChI Key

JVHKURAEXWJAOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C(=O)O1)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.